Mass Spectrometric Differentiation: +5.03 Da Mass Shift Enables SID-LC-MS/MS Quantification
The target deuterated compound provides a mass shift of +5.03 Da relative to the non-deuterated analog 4-(benzyl(ethyl)amino)but-2-yn-1-ol (C₁₃H₁₇NO, MW 203.281 vs. C₁₃H₁₂D₅NO, MW 208.310) . This exceeds the minimum +3 Da shift required in SID-LC-MS/MS to prevent isotopic cross-talk between the internal standard and the analyte's natural M+1/M+2 isotopologue envelope [1]. The Sharma et al. validated method for oxybutynin and N-desethyl oxybutynin quantification employed deuterated internal standards at concentrations spanning 0.050–10.0 ng/mL and 0.500–100 ng/mL, respectively, achieving extraction recoveries of 80.4% for analytes and 76.9% for deuterated ISs, with mean IS-normalized matrix factors of 0.96–1.07 [1].
| Evidence Dimension | Molecular weight and mass shift for internal standard suitability |
|---|---|
| Target Compound Data | MW 208.31 Da; +5.03 Da shift vs. non-deuterated |
| Comparator Or Baseline | 4-(Benzyl(ethyl)amino)but-2-yn-1-ol: MW 203.28 Da (0 Da shift) |
| Quantified Difference | ΔMW = +5.03 Da (sufficient for SID; minimum required: +3 Da) |
| Conditions | ESI-MS/MS; SID-LC-MS/MS in human plasma per Sharma et al. 2013 |
Why This Matters
The +5.03 Da mass shift is quantitatively sufficient for use as an isotopically distinguishable internal standard in validated bioanalytical SID-LC-MS/MS methods, a capability that the non-deuterated analog completely lacks.
- [1] Sharma, P., et al. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. J Pharm Biomed Anal. 2013; 85: 1-9. View Source
